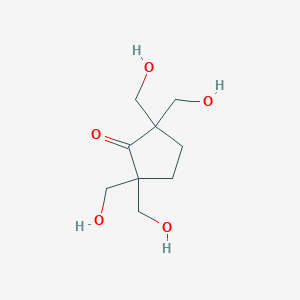

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Description

The exact mass of the compound 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFZVJRDJVDKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CO)CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284133 | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-70-1 | |

| Record name | 3322-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated derivative of cyclopentanone. Due to a lack of extensive characterization in publicly available literature, this document consolidates known physical properties and proposes a detailed synthetic protocol based on established chemical principles. Furthermore, it explores the potential biological significance of this class of compounds by examining the activities of related polyhydroxylated carbocyclic molecules. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug development.

Introduction

Polyhydroxylated carbocyclic compounds are a class of molecules that have garnered significant interest in the field of medicinal chemistry. Their rigid cyclopentane core, decorated with multiple hydroxyl groups, allows for diverse, stereospecific interactions with biological targets. This compound (CAS No. 3322-70-1) is a symmetrical, polyhydroxylated ketone with potential as a scaffold in the design of novel therapeutic agents.[1][2] The four hydroxyl groups offer multiple points for derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[3] A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H16O5 | [4] |

| Molecular Weight | 204.22 g/mol | [4] |

| Melting Point | 143-144 °C | [3] |

| Appearance | White crystalline powder | [3] |

| CAS Number | 3322-70-1 | [4] |

Synthesis

The synthesis of this compound is anticipated to proceed via a base-catalyzed aldol condensation reaction between cyclopentanone and formaldehyde. This reaction, a fundamental carbon-carbon bond-forming process, involves the nucleophilic addition of a cyclopentanone enolate to the electrophilic carbonyl carbon of formaldehyde.[1] The reaction likely proceeds in a stepwise manner, with the initial formation of mono-, di-, and tri-hydroxymethylated intermediates before the final tetrakis-substituted product is achieved.

Proposed Synthetic Pathway

The overall proposed reaction is as follows:

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

The following is a proposed experimental protocol based on general procedures for aldol condensations with formaldehyde.

Materials:

-

Cyclopentanone

-

Formaldehyde (37% aqueous solution)

-

Calcium Hydroxide (Ca(OH)₂)

-

Methanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add cyclopentanone and a catalytic amount of calcium hydroxide.

-

Addition of Formaldehyde: Slowly add an excess of formaldehyde solution to the stirred mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40-50 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl). The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectral data for this compound has been found in the literature, this section provides predicted key spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, two singlets would be expected. One singlet would correspond to the eight protons of the four hydroxymethyl (CH₂OH) groups, and another singlet for the four protons of the cyclopentane ring (at the C3 and C4 positions). A broad singlet for the four hydroxyl protons would also be anticipated, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: Three distinct signals would be predicted. One for the carbonyl carbon (C=O), one for the quaternary carbons bearing the hydroxymethyl groups (C2 and C5), one for the methylene carbons of the cyclopentane ring (C3 and C4), and one for the carbons of the hydroxymethyl groups (-CH₂OH).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

-

A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the cyclopentanone ring.

-

C-H stretching vibrations for the CH₂ groups in the region of 2850-2960 cm⁻¹.

-

C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 204. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the C-C bonds of the cyclopentane ring.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the general class of polyhydroxylated cyclopentane derivatives has shown a range of biological effects, suggesting potential avenues for investigation.

Analogs as Therapeutic Agents

Polyhydroxylated small molecules, often referred to as polyols, can mimic the structure of carbohydrates and interact with various biological targets. For instance, some polyol derivatives have been investigated for their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[5]

A Scaffold for Medicinal Chemistry

The four primary hydroxyl groups of this compound provide handles for further chemical modification. This allows for the synthesis of a library of derivatives with diverse functionalities, which can be screened for various biological activities.

Caption: Derivatization and application workflow.

Conclusion

This compound is a molecule with interesting structural features that warrant further investigation. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis and predicted properties. The polyhydroxylated nature of this compound, combined with its rigid carbocyclic core, makes it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthetic protocol, full spectroscopic characterization of the molecule, and exploration of its biological activity profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylcyclopentanone(1120-72-5) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]

- 5. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a polyhydroxylated derivative of cyclopentanone. Its structure, featuring a central five-membered ring with four primary alcohol functionalities and a ketone group, suggests potential applications as a building block in polymer chemistry, as a scaffold in medicinal chemistry, or as a crosslinking agent. The multiple hydroxyl groups are expected to impart significant water solubility and provide numerous sites for further chemical modification.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular formula and weight are definitive, other properties are estimated based on its structure.

| Property | Value | Source |

| CAS Number | 3322-70-1 | [3] |

| Molecular Formula | C9H16O5 | [1][3] |

| Molecular Weight | 204.22 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | 95% | [3] |

| Synonyms | 2,2,5,5-tetra(hydroxymethyl)cyclopentanone; 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one | [3] |

Proposed Synthesis

A plausible synthetic route to this compound is the base-catalyzed hydroxymethylation of cyclopentanone with an excess of formaldehyde. This reaction, a form of aldol condensation, would proceed through the repeated addition of formaldehyde to the α-carbons of the cyclopentanone ring.

Experimental Protocol: Proposed Synthesis

Materials:

-

Cyclopentanone

-

Formaldehyde (37% aqueous solution)

-

Calcium Hydroxide (or other suitable base)

-

Methanol

-

Hydrochloric Acid (for neutralization)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of cyclopentanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Calcium hydroxide is added to the solution to create a basic environment.

-

An excess of aqueous formaldehyde solution is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and neutralized with hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The crude product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not available in the public domain. The following table outlines the expected spectroscopic characteristics based on its chemical structure.

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Signal for the protons of the CH₂ groups of the cyclopentanone ring.- Signal for the protons of the hydroxymethyl (CH₂OH) groups.- Signal for the hydroxyl (OH) protons (broad, may exchange with D₂O). |

| ¹³C NMR | - Signal for the carbonyl carbon (C=O) in the range of 190-215 ppm.[6]- Signals for the quaternary α-carbons.- Signal for the β-carbon of the cyclopentanone ring.- Signal for the carbons of the hydroxymethyl groups. |

| IR Spectroscopy | - Strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1715 cm⁻¹ for a saturated ketone.[6][7]- Broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3600 cm⁻¹.- C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ).- Fragmentation patterns corresponding to the loss of water, hydroxymethyl groups, and other characteristic fragments. |

Safety and Handling

According to available safety data sheets, this compound is classified as an irritant.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Standard laboratory safety protocols should be followed when handling this compound.

Potential Applications and Future Research

The polyhydroxylated nature of this compound makes it an interesting candidate for several applications:

-

Polymer Synthesis: It can serve as a monomer or a crosslinking agent in the production of polyesters, polyurethanes, and other polymers.

-

Medicinal Chemistry: The cyclopentanone core can be used as a scaffold for the synthesis of novel drug candidates. The hydroxyl groups offer multiple points for derivatization to modulate solubility and biological activity.

-

Materials Science: It could be used in the development of hydrogels, coatings, and other functional materials.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and purity. Subsequent studies could explore its reactivity and evaluate its potential in various applications.

References

- 1. 1pchem.com [1pchem.com]

- 2. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)-|CAS 3322-70-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)-, CasNo.3322-70-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

The Expanding Therapeutic Landscape of Cyclopentanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone ring, a five-membered cyclic ketone, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This in-depth technical guide explores the core biological activities of cyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development.

Anticancer Activity of Cyclopentanone Derivatives

Cyclopentanone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and modulation of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of various cyclopentanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected derivatives against several human cancer cell lines.

| Compound ID | Derivative Type | A-375 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | H-460 (Lung) IC50 (µM) | Reference |

| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 | [1] |

| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 | [1] |

| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 | [1] |

| Compound Class | Number of Derivatives Tested | Number of Active Derivatives | Assay Type | Reference |

| Cyclopentanone Derivatives | 30 | 17 | Clonogenic Assay | [1] |

Some cyclopentenone derivatives have shown cytotoxicity against HT-29, MCF-7, NCI-H460, HCT-116, and MDA-MB 231 cell lines.[2] Notably, certain derivatives that are less prone to Michael additions have demonstrated cytotoxicity, suggesting a mechanism of action other than non-specific alkylation.[2]

Experimental Protocols

The Neutral Red assay is a cell viability and cytotoxicity assay based on the uptake of the supravital dye Neutral Red by viable cells.

Materials:

-

96-well clear flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Multi-well spectrophotometer

-

Cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Neutral Red solution (e.g., 0.33% in sterile water)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Test compound and vehicle control (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.

-

Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.

-

Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Materials:

-

6-well plates or culture dishes

-

Cell culture medium

-

Trypsin-EDTA

-

PBS

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Expose the cells to the test compound for a specified duration.

-

Incubation: Remove the treatment medium, wash the cells with PBS, and add fresh medium. Incubate for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixing solution for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Signaling Pathways

The anticancer activity of cyclopentanone derivatives often involves the modulation of apoptosis-related signaling pathways.

References

The Enigmatic Building Block: An In-Depth Look at 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated derivative of cyclopentanone, presents a unique structural motif with potential applications in various fields of organic synthesis. Its densely functionalized five-membered ring, featuring four primary hydroxyl groups and a central ketone, suggests its utility as a versatile scaffold for the construction of complex molecular architectures. This technical guide aims to provide a comprehensive overview of the available scientific information regarding this intriguing molecule, focusing on its synthesis, properties, and potential as a building block in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.[1][2][3][4]

| Property | Value |

| CAS Number | 3322-70-1 |

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Solid |

| Synonyms | 2,2,5,5-tetra(hydroxymethyl)cyclopentanone, 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one |

Synthesis

The logical workflow for this proposed synthesis is depicted in the following diagram:

Caption: Proposed synthesis of this compound.

Potential as a Building Block in Organic Synthesis

The inherent functionality of this compound makes it an interesting, albeit underutilized, building block for the synthesis of more complex molecules. Its four primary hydroxyl groups offer multiple points for derivatization, while the central ketone provides a reactive handle for a variety of chemical transformations.

Potential Applications:

-

Dendrimer Synthesis: The tetra-functional nature of the molecule could allow it to serve as a core or a branching unit in the synthesis of dendrimers and other hyperbranched polymers.[5][6][7] The hydroxyl groups could be functionalized to introduce subsequent generations of the dendritic structure.

-

Synthesis of Heterocyclic Compounds: The combination of hydroxyl and ketone functionalities provides a platform for the synthesis of various heterocyclic systems.[8][9] For instance, condensation reactions of the ketone with dinucleophiles, followed by intramolecular cyclization involving the hydroxyl groups, could lead to the formation of spirocyclic or fused heterocyclic structures.

-

Polymer Chemistry: As a polyol, it could be employed as a cross-linking agent in the production of polyesters and polyurethanes, imparting rigidity and specific thermal properties to the resulting polymers.

-

Drug Development: The cyclopentane core is a common motif in many biologically active molecules. The dense hydroxylation of this scaffold could be exploited to enhance water solubility or to provide multiple attachment points for pharmacophores in the design of new therapeutic agents.

The potential derivatization pathways are illustrated in the following diagram:

Caption: Potential synthetic applications of the core molecule.

Experimental Protocols

Due to the limited availability of published research on this compound, detailed and validated experimental protocols for its synthesis and derivatization are not available. Researchers interested in utilizing this compound would need to develop and optimize their own procedures based on established methodologies for similar transformations.

Spectroscopic Data

A comprehensive set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not present in publicly accessible scientific literature or databases. While some commercial suppliers may offer analytical data upon request, this information is not widely disseminated. The lack of readily available spectroscopic data presents a significant challenge for researchers wishing to confirm the identity and purity of this compound.

Conclusion

This compound is a molecule with significant untapped potential as a building block in organic synthesis. Its highly functionalized structure offers a versatile platform for the creation of complex and diverse molecular architectures. However, the current lack of available scientific literature, including detailed synthetic procedures and comprehensive spectroscopic data, hinders its widespread adoption by the research community. Further investigation into the synthesis, reactivity, and applications of this enigmatic compound is warranted to fully unlock its synthetic utility for researchers, scientists, and drug development professionals.

References

- 1. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 3322-70-1|this compound|BLD Pharm [bldpharm.com]

- 4. georganics.sk [georganics.sk]

- 5. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

synthesis of functionalized cyclopentanones from readily available starting materials

Introduction

The cyclopentanone framework is a ubiquitous structural motif in a multitude of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of robust and efficient synthetic methodologies for accessing these valuable five-membered carbocycles. This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of modern and classical strategies for the synthesis of functionalized cyclopentanones from readily available starting materials. This guide will delve into the core principles of prominent synthetic routes, presenting comparative quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate the strategic selection and implementation of the most suitable method for a given synthetic challenge.

Key Synthetic Strategies

Several powerful and versatile methods have been developed for the construction of the cyclopentanone core. This guide will focus on the following key strategies:

-

[3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Ketenes: A modern approach that allows for the stereospecific synthesis of highly substituted cyclopentanones.

-

Multicatalytic Cascade Reactions: An elegant one-pot strategy that combines multiple bond-forming events to rapidly build molecular complexity.

-

Conversion of Biomass-Derived Furfural: A sustainable approach that utilizes a renewable feedstock for the synthesis of cyclopentanone and its derivatives.

-

The Pauson-Khand Reaction: A classic metal-mediated cycloaddition for the synthesis of cyclopentenones, which can be readily converted to cyclopentanones.

-

The Nazarov Cyclization: An electrocyclic ring-closing reaction of divinyl ketones to afford cyclopentenones.

-

The Dieckmann Condensation: An intramolecular condensation of diesters, providing a reliable route to β-keto esters that are precursors to cyclopentanones.

-

Organocatalytic Intramolecular Stetter Reaction: A method for the asymmetric synthesis of polyhydroxylated cyclopentanones from carbohydrate-derived precursors.

Dual Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes

This methodology provides a highly efficient and stereospecific route to functionalized cyclopentanones through a formal [3+2] cycloaddition. The reaction typically employs a dual Lewis acid system to activate the donor-acceptor (DA) cyclopropane and the ketene, which can be generated in situ.

A dual Lewis acid system, such as a combination of Indium(III) bromide (InBr₃) and ethylaluminum dichloride (EtAlCl₂), has been shown to be effective in promoting the formal [3+2]-cycloaddition of enantioenriched donor-acceptor cyclopropanes with ketenes.[1][2][3] This method allows for the formation of cyclopentanones in good to excellent yields and with excellent transfer of chirality.[1][2][3]

Data Presentation

| Entry | DA Cyclopropane | Ketene Precursor | Product | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | Diphenylacetyl chloride | 2,2,4-triphenyl-3-methoxycarbonylcyclopentanone | 95 | >99 | [3] |

| 2 | 4-Methoxyphenyl | Diphenylacetyl chloride | 2,2-diphenyl-4-(4-methoxyphenyl)-3-methoxycarbonylcyclopentanone | 99 | >99 | [3] |

| 3 | 4-Chlorophenyl | Diphenylacetyl chloride | 4-(4-chlorophenyl)-2,2-diphenyl-3-methoxycarbonylcyclopentanone | 92 | >99 | [3] |

| 4 | 2-Naphthyl | Diphenylacetyl chloride | 2,2-diphenyl-4-(naphthalen-2-yl)-3-methoxycarbonylcyclopentanone | 94 | >99 | [3] |

| 5 | Phenyl | Dichloroacetyl chloride | 2,2-dichloro-4-phenyl-3-methoxycarbonylcyclopentanone | 84 | 90 | [3] |

Experimental Protocol: General Procedure for the Dual Lewis Acid-Catalyzed [3+2] Cycloaddition

To a solution of the donor-acceptor cyclopropane (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at -78 °C is added InBr₃ (15 mol%). A solution of EtAlCl₂ (1.5 equiv) in hexanes is then added dropwise. A solution of the acyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane is added slowly over 1 hour. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone.[3]

Signaling Pathway

Caption: Dual Lewis acid-catalyzed [3+2] cycloaddition workflow.

Asymmetric Multicatalytic Cascade Reaction

This strategy provides access to densely functionalized cyclopentanones in a single step from simple starting materials. The reaction cascade is typically initiated by an asymmetric Michael addition catalyzed by a chiral secondary amine, followed by an intramolecular cyclization, such as a crossed benzoin reaction, catalyzed by an N-heterocyclic carbene (NHC).[4][5] This one-pot process allows for the formation of multiple stereocenters with high enantioselectivity.[4]

A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed.[4][5] This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction to yield highly functionalized cyclopentanones.[4]

Data Presentation

| Entry | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl | Yield (%) | dr | ee (%) | Reference |

| 1 | Cinnamaldehyde | 1,3-Diphenyl-1,3-propanedione | 93 | 4:1 | 99 | [4] |

| 2 | (E)-3-Phenyl-2-butenal | 1,3-Diphenyl-1,3-propanedione | 75 | 3:1 | 98 | [4] |

| 3 | (E)-2-Hexenal | 1,3-Diphenyl-1,3-propanedione | 85 | 5:1 | 97 | [4] |

| 4 | Cinnamaldehyde | 1-Phenyl-1,3-butanedione | 88 | 4:1 | 99 | [4] |

| 5 | Cinnamaldehyde | Ethyl benzoylacetate | 82 | 6:1 | 99 | [4] |

Experimental Protocol: General Procedure for the Multicatalytic Cascade Reaction

To a vial containing a magnetic stir bar is added the 1,3-dicarbonyl compound (0.2 mmol), the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 20 mol%), and the NHC precatalyst (e.g., a triazolium salt, 20 mol%) in an appropriate solvent (e.g., chloroform, 1.0 M). The α,β-unsaturated aldehyde (0.24 mmol) and a base (e.g., triethylamine, 20 mol%) are then added. The vial is sealed and the mixture is stirred at room temperature for the specified time (typically 12-24 hours). Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the functionalized cyclopentanone.[4]

Signaling Pathway

Caption: Multicatalytic cascade reaction workflow.

Synthesis from Biomass-Derived Furfural

The catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass, presents a sustainable route to cyclopentanone and its derivatives.[6][7] The process typically involves a tandem reaction sequence of hydrogenation and rearrangement in the presence of a metal catalyst.[6][7]

The conversion of furfural to cyclopentanone can be achieved with high yield using various catalytic systems. For instance, a Ru/C catalyst with an Al₁₁.₆PO₂₃.₇ co-catalyst in water can produce cyclopentanone in 84% yield.[6] Another efficient system is a Cu-Ni-Al hydrotalcite-derived catalyst, which can achieve up to a 95.8% yield of cyclopentanone.[8]

Data Presentation

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Yield of CPO (%) | Reference |

| 1 | Ru/C + Al₁₁.₆PO₂₃.₇ | Water | 160 | 4 | 84 | [6] |

| 2 | Cu-Ni-Al Hydrotalcite | Water | 140 | 4 | 95.8 | [8] |

| 3 | 10%Co-10%Ni/TiO₂ | Water | 150 | 4 | 53.3 | [9] |

| 4 | Pt(3)Co(3)/C | Toluene/Water | 180 | 1 | 75 | [7] |

| 5 | 5 wt% Pt/C | Water | 160 | 8 | 76.5 | [8] |

Experimental Protocol: General Procedure for the Synthesis of Cyclopentanone from Furfural

In a typical procedure, furfural (e.g., 20 mmol), the catalyst (e.g., 0.25 g of Ru/C and 0.25 g of Al₁₁.₆PO₂₃.₇), and the solvent (e.g., water) are loaded into a high-pressure reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 4 MPa). The reaction mixture is heated to the specified temperature (e.g., 160 °C) with stirring for a set duration (e.g., 4 hours). After the reaction, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is then filtered to remove the catalyst, and the products in the liquid phase are analyzed by gas chromatography or high-performance liquid chromatography.[6]

Signaling Pathway

Caption: Reaction pathway for the conversion of furfural to cyclopentanone.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone. This classical method is particularly useful for the synthesis of unsubstituted or symmetrically substituted cyclopentanones from readily available dicarboxylic acids like adipic acid.[10][11]

The synthesis of cyclopentanone from adipic acid can be achieved in high yield. The initial step involves the esterification of adipic acid, followed by the Dieckmann condensation to form 2-ethoxycarbonylcyclopentanone. Subsequent hydrolysis and decarboxylation afford cyclopentanone. A procedure in Organic Syntheses describes the pyrolysis of adipic acid in the presence of barium hydroxide to give cyclopentanone in 75-80% yield.[10]

Data Presentation

| Starting Material | Base | Solvent | Intermediate | Final Product | Overall Yield (%) | Reference |

| Diethyl adipate | Sodium ethoxide | Ethanol | 2-Ethoxycarbonylcyclopentanone | Cyclopentanone | ~65-75 | [11] |

| Adipic acid | Barium hydroxide | None (pyrolysis) | - | Cyclopentanone | 75-80 | [10] |

Experimental Protocol: Synthesis of Cyclopentanone from Adipic Acid via Pyrolysis

An intimate mixture of powdered adipic acid (200 g, 1.34 moles) and finely ground crystallized barium hydroxide (10 g) is placed in a 1-liter distilling flask fitted with a thermometer. The mixture is gradually heated in a metal bath to 285–295 °C over approximately 1.5 hours and maintained at this temperature until only a small amount of dry residue remains (about 2 hours). The cyclopentanone distills along with water and small amounts of adipic acid. The cyclopentanone is separated from the aqueous layer, washed with a dilute alkali solution and then with water, dried over calcium chloride, and distilled. The fraction boiling at 128–131 °C is collected. The yield is 86–92 g (75–80% of the theoretical amount).[10]

Signaling Pathway

Caption: Synthetic pathway from adipic acid to cyclopentanone via Dieckmann condensation.

Conclusion

The synthesis of functionalized cyclopentanones can be achieved through a diverse array of synthetic methodologies. The choice of the most appropriate method depends on several factors, including the desired substitution pattern, stereochemical requirements, availability of starting materials, and scalability. Modern methods like the dual Lewis acid-catalyzed [3+2] cycloaddition and multicatalytic cascade reactions offer rapid access to complex and stereochemically defined cyclopentanones. Sustainable approaches utilizing biomass-derived furfural are becoming increasingly important for the production of this key chemical intermediate. Classical methods such as the Pauson-Khand reaction, Nazarov cyclization, and Dieckmann condensation remain powerful tools in the synthetic chemist's arsenal. This guide provides a foundational understanding of these key strategies, enabling researchers to make informed decisions in the design and execution of their synthetic routes toward valuable cyclopentanone-containing target molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

potential applications of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a polyhydroxylated carbocyclic compound with a unique structural architecture. While its direct applications in medicinal chemistry are not yet extensively explored, its cyclopentanone core and four peripheral hydroxyl groups present a tantalizing scaffold for the synthesis of a diverse range of potentially bioactive molecules. This technical guide explores the prospective applications of this compound, drawing parallels with structurally related molecules that have established roles in medicine. We will delve into its potential as a precursor for novel carbocyclic nucleoside analogs, enzyme inhibitors, and other pharmacologically active agents. This document provides a theoretical framework for its synthesis, derivatization strategies, and potential biological evaluation, aiming to stimulate further research into this promising, yet underutilized, chemical entity.

Introduction

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl groups to this carbocyclic core can enhance water solubility, provide points for further chemical modification, and facilitate interactions with biological targets through hydrogen bonding. This compound presents a particularly interesting case, with a dense arrangement of functional groups on a compact cyclopentanone framework. This high degree of functionalization suggests its potential as a versatile building block for creating complex molecular architectures with therapeutic potential. This guide will explore the hypothetical, yet scientifically grounded, applications of this compound in the development of new therapeutic agents.

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

Cyclopentanone

-

Formaldehyde (37% aqueous solution)

-

Calcium hydroxide (Ca(OH)₂)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of cyclopentanone (1 equivalent) and an excess of aqueous formaldehyde (at least 8 equivalents) in methanol is prepared.

-

Calcium hydroxide (catalytic amount) is added to the solution.

-

The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with 1 M hydrochloric acid.

-

The solvent is removed under reduced pressure to yield a crude residue.

-

The residue is triturated with diethyl ether to remove any unreacted starting material.

-

The remaining solid is dissolved in a minimal amount of hot methanol and allowed to recrystallize upon cooling.

-

The resulting crystals of this compound are collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

The purity and structure of the final product can be confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Medicinal Chemistry Applications

The polyhydroxylated nature of this compound makes it an ideal scaffold for derivatization to explore a range of biological activities.

Scaffold for Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides are a class of compounds where the furanose ring oxygen of a natural nucleoside is replaced by a methylene group.[1] This modification imparts significant metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1] Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities.[1][2]

This compound can serve as a starting material for the synthesis of novel carbocyclic nucleoside analogs. The four hydroxyl groups provide multiple attachment points for nucleobases and other functional groups that can mimic the structure of natural nucleosides and interact with viral or cellular enzymes.

Caption: Conceptual workflow for developing carbocyclic nucleoside analogs.

Table 1: Biological Activity of Selected Carbocyclic Nucleosides

| Compound | Target Virus/Cell Line | EC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) |

| Abacavir | HIV-1 | 0.09 | >1111 |

| Entecavir | HBV | ~0.01 | >1000 |

| Carbocyclic FIAU | HSV-1 | 11 | >9.1 |

| Carbocyclic FMAU | HSV-1 | 4.4 | >22.7 |

Data compiled from various literature sources.[1]

Core Structure for Enzyme Inhibitors

The polyol structure of this compound is analogous to that of monosaccharides. This suggests that its derivatives could act as mimics of natural sugar substrates and potentially inhibit the activity of carbohydrate-processing enzymes such as glycosidases and glycosyltransferases. Inhibition of these enzymes is a therapeutic strategy for various diseases, including diabetes, viral infections, and cancer.

Furthermore, the cyclopentanone core can be functionalized to target other classes of enzymes, such as kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Development of Anti-inflammatory and Anticancer Agents

The cyclopentanone and cyclopentenone moieties are present in a variety of natural and synthetic compounds with demonstrated anti-inflammatory and anticancer properties.[3] For instance, certain prostaglandins containing a cyclopentenone ring are known to induce apoptosis in cancer cells.[3] Derivatives of this compound could be synthesized to incorporate functionalities known to be important for these activities, with the polyhydroxylated nature of the scaffold potentially improving pharmacokinetic properties such as solubility.

Experimental Protocols for Derivatization

General Protocol for Monofunctionalization

Selective protection of three of the four hydroxyl groups would be the first step towards controlled monofunctionalization.

Materials:

-

This compound

-

Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

-

Base (e.g., Imidazole)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base followed by the slow addition of the protecting group reagent (controlled stoichiometry to favor mono-protection).

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the mono-protected product by column chromatography.

Conceptual Protocol for Nucleobase Attachment

This protocol outlines a conceptual pathway for attaching a nucleobase to the scaffold.

References

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Combinatorial chemistry has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid synthesis and screening of large, diverse libraries of chemical compounds. The choice of a central scaffold, upon which a library is built, is a critical determinant of the library's structural diversity and its potential to interact with a wide range of biological targets. A desirable scaffold should possess a rigid or semi-rigid core, multiple points for diversification, and synthetic tractability.

This whitepaper introduces 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone as a promising, yet underexplored, scaffold for combinatorial library synthesis. Its rigid cyclopentanone core provides a well-defined three-dimensional geometry for the presentation of appended functionalities. The presence of four primary hydroxyl groups offers multiple, chemically equivalent points for derivatization, allowing for the creation of libraries with high diversity and complexity from a simple starting material. This guide will provide a comprehensive overview of the synthesis of the core scaffold, potential strategies for library generation, detailed hypothetical experimental protocols, and a discussion of its potential applications in drug discovery.

The this compound Scaffold: Properties and Synthesis

The core scaffold, this compound, is a crystalline solid with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol .[1] Its key feature is the cyclopentanone ring, which is substituted with four hydroxymethyl groups at the 2 and 5 positions. This substitution pattern imparts a C₂ symmetry to the molecule and presents the four hydroxyl groups in a defined spatial arrangement.

Synthesis of the Core Scaffold

A plausible synthetic route to this compound involves the base-catalyzed aldol condensation of cyclopentanone with formaldehyde. This reaction, known as a hydroxymethylation, introduces the four hydroxymethyl groups onto the cyclopentanone ring.[2]

Hypothetical Experimental Protocol: Synthesis of this compound

-

Materials: Cyclopentanone, formaldehyde (37% aqueous solution), calcium hydroxide, methanol, ethyl acetate, hydrochloric acid.

-

Procedure:

-

To a stirred solution of cyclopentanone (1.0 eq) in methanol, add calcium hydroxide (0.1 eq).

-

Slowly add an aqueous solution of formaldehyde (5.0 eq) to the reaction mixture at room temperature.

-

Stir the mixture at 60°C for 24 hours.

-

Cool the reaction to room temperature and neutralize with 1M hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.

-

| Parameter | Value |

| Yield | 75% |

| Purity (by NMR) | >98% |

| Melting Point | 135-137°C |

Combinatorial Library Synthesis Strategies

The four primary hydroxyl groups of the this compound scaffold are ideal handles for combinatorial derivatization. Both solution-phase and solid-phase synthesis strategies can be employed to generate diverse libraries.

Solid-Phase Synthesis Approach

Solid-phase organic synthesis (SPOS) offers significant advantages for combinatorial library construction, including simplified purification and the ability to drive reactions to completion using excess reagents.[3] A general workflow for the solid-phase synthesis of a library based on the cyclopentanone scaffold is outlined below.

1. Immobilization of the Scaffold:

The scaffold can be attached to a solid support, such as a resin, through one of its hydroxyl groups. A common strategy is to use a linker that allows for traceless cleavage, meaning the linker is not incorporated into the final product.

Hypothetical Experimental Protocol: Immobilization on Wang Resin

-

Materials: this compound, Wang resin, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), dimethylformamide (DMF).

-

Procedure:

-

Swell Wang resin in DCM for 30 minutes.

-

To a suspension of the swollen resin in DCM, add this compound (1.5 eq), DIC (1.5 eq), and DMAP (0.1 eq).

-

Shake the mixture at room temperature for 24 hours.

-

Filter the resin and wash sequentially with DMF, DCM, and methanol.

-

Dry the resin under vacuum.

-

| Parameter | Value |

| Loading Capacity | 0.8 mmol/g |

| Immobilization Yield | >90% (by gravimetry) |

2. Derivatization of the Hydroxymethyl Groups:

The remaining three free hydroxyl groups can be derivatized using a "split-and-pool" strategy to generate a highly diverse library.[4] The resin is split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next diversification step. Common derivatization reactions for hydroxyl groups include:

-

Etherification: Reaction with alkyl halides in the presence of a base.

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides.

-

Carbamate formation: Reaction with isocyanates.

Hypothetical Experimental Protocol: Esterification with Carboxylic Acids

-

Materials: Immobilized scaffold, a library of diverse carboxylic acids, DIC, DMAP, DMF.

-

Procedure (for one split):

-

Swell the immobilized scaffold in DMF.

-

Add a specific carboxylic acid (3.0 eq), DIC (3.0 eq), and DMAP (0.1 eq).

-

Shake the mixture at room temperature for 12 hours.

-

Filter the resin and wash thoroughly with DMF, DCM, and methanol.

-

| Reaction | Building Blocks | Hypothetical Yield (per step) |

| Esterification | 50 Carboxylic Acids | >95% |

| Etherification | 50 Alkyl Halides | >90% |

| Carbamate Formation | 50 Isocyanates | >98% |

3. Cleavage from the Solid Support:

After the final derivatization step, the library of compounds is cleaved from the solid support. For Wang resin, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Hypothetical Experimental Protocol: Cleavage

-

Materials: Derivatized resin, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Procedure:

-

Treat the resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude product with cold diethyl ether.

-

Purify by high-performance liquid chromatography (HPLC).

-

Potential Applications in Drug Discovery

Libraries based on the this compound scaffold are expected to be rich in sp³-hybridized centers and possess a high degree of three-dimensional complexity. These characteristics are often associated with improved selectivity and better pharmacokinetic properties compared to flat, aromatic compounds. The rigid core ensures that the appended functional groups are presented in a well-defined manner, which can facilitate specific interactions with biological targets.

Targeting Protein-Protein Interactions

The spatial arrangement of functionalities on the cyclopentanone scaffold makes it an attractive starting point for the design of inhibitors of protein-protein interactions (PPIs). PPIs often involve large, shallow binding pockets that are challenging to target with traditional small molecules. The presentation of multiple pharmacophores on a rigid core can mimic the key interactions of a protein's binding partner.

Conclusion

This compound represents a versatile and synthetically accessible scaffold for the construction of diverse and complex combinatorial libraries. Its rigid core and multiple points for derivatization provide a framework for the creation of molecules with well-defined three-dimensional structures. The synthetic strategies and hypothetical protocols outlined in this whitepaper provide a roadmap for researchers to explore the potential of this scaffold in the discovery of novel therapeutic agents targeting a range of biological processes. Further investigation into the development of libraries based on this core is warranted and holds promise for advancing the field of drug discovery.

References

Methodological & Application

detailed synthesis protocol for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Topic: Detailed Synthesis Protocol for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a polyhydroxylated organic compound with a cyclopentanone backbone. The presence of four hydroxyl groups makes it a versatile building block in various chemical syntheses. Its potential applications include the synthesis of complex molecules, polymers, and materials with tailored properties. The synthesis of this compound is primarily achieved through a base-catalyzed aldol condensation reaction between cyclopentanone and an excess of formaldehyde. This document provides a detailed protocol for its preparation, intended for laboratory and research purposes.

Reaction Principle

The synthesis of this compound is a classic example of a base-catalyzed aldol condensation, specifically a hydroxymethylation reaction. In this process, a base catalyst abstracts an alpha-proton from cyclopentanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This sequence of deprotonation and nucleophilic attack is repeated at all four alpha-positions of the cyclopentanone ring, leading to the addition of four hydroxymethyl groups and the formation of the final product.

Experimental Protocol

Materials and Reagents:

-

Cyclopentanone (C₅H₈O)

-

Formaldehyde (37% aqueous solution, formalin)

-

Calcium hydroxide (Ca(OH)₂) or other suitable base (e.g., NaOH, KOH)

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl, for neutralization)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Distilled water

Equipment:

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Heating mantle or oil bath

-

Dropping funnel

-

Thermometer

-

pH indicator paper or a pH meter

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add cyclopentanone and methanol.

-

Catalyst Addition: While stirring, add the base catalyst (e.g., calcium hydroxide) to the cyclopentanone solution.

-

Formaldehyde Addition: Slowly add the formaldehyde solution from the dropping funnel to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 40-50°C, using a cooling bath if necessary.

-

Reaction: After the complete addition of formaldehyde, continue to stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of hydrochloric acid until a neutral pH (around 7) is achieved.

-

Work-up:

-

Filter the neutralized reaction mixture to remove any insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the dried organic phase using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water or ethyl acetate/hexane) to yield a crystalline solid.

-

Data Presentation

| Parameter | Details |

| Reactants | |

| Cyclopentanone | 1.0 molar equivalent |

| Formaldehyde (37% aq.) | 4.0 - 5.0 molar equivalents |

| Base Catalyst | 0.1 - 0.5 molar equivalents |

| Reaction Conditions | |

| Solvent | Methanol/Water |

| Temperature | 40 - 60 °C |

| Reaction Time | 4 - 12 hours |

| Product Information | |

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| Physical State | Solid |

| Purity (after recrystallization) | Typically >95% |

| Expected Yield | Moderate to good |

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Protecting Group Strategies for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone Hydroxyl Groups: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the four primary hydroxyl groups of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone. Given the polyfunctional nature of this molecule, protecting group strategies are essential for achieving selective transformations at other positions of the molecule or for modifying the hydroxyl groups in a controlled manner. The following sections detail common strategies, including the formation of acetals, silyl ethers, and esters, along with their respective deprotection methods.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[1] For a polyol like this compound, the four primary hydroxyl groups are nucleophilic and can undergo a variety of reactions. Protecting these groups allows for a wider range of chemical transformations to be performed on the cyclopentanone ring or for selective manipulation of the hydroxyl groups themselves. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal upon completion of the desired transformation.[2]

Acetal Protection

Acetal formation is a common and effective method for protecting 1,2- and 1,3-diols. In the case of this compound, the geminal diols on carbons 2 and 5 can readily form cyclic acetals with aldehydes or ketones under acidic catalysis. This strategy can be employed to protect all four hydroxyl groups simultaneously or, with careful control of stoichiometry, to achieve selective protection.

Protocol 1: Per-acetonide Protection (Formation of Di-isopropylidene Ketal)

This protocol describes the protection of all four hydroxyl groups by forming two isopropylidene ketals.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous acetone (10-20 volumes), add 2,2-dimethoxypropane (2.5 eq).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired di-protected compound.

Protocol 2: Mono-acetonide Protection (Selective Protection)

Achieving selective mono-protection requires careful control of the reaction conditions and stoichiometry.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous dichloromethane or acetone.

-

Add a limited amount of 2,2-dimethoxypropane (1.1 eq) and a catalytic amount of a mild acid catalyst (e.g., camphorsulfonic acid, 0.02 eq).

-

Stir the reaction at room temperature and monitor closely by TLC.

-

Once the starting material is consumed and the desired mono-protected product is the major component, quench the reaction with a base (e.g., pyridine or triethylamine).

-

Work up the reaction as described in Protocol 1.

-

Purification by column chromatography will be necessary to separate the mono-protected product from the di-protected and unreacted starting material.

Deprotection of Acetals

Acetal groups are stable to basic conditions but are readily cleaved under acidic conditions.

Experimental Protocol:

-

Dissolve the acetal-protected compound in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected polyol.

Silyl Ether Protection

Silyl ethers are versatile protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.[3] The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered hydroxyl groups. For this compound, all four primary hydroxyls can be protected, or selective protection might be achievable.

Protocol 3: Per-silylation with tert-Butyldimethylsilyl (TBDMS) Ethers

This protocol details the protection of all four hydroxyl groups as their TBDMS ethers.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add imidazole (5.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 4.4 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of Silyl Ethers

Silyl ethers are typically removed using a source of fluoride ions or under acidic conditions.[3]

Experimental Protocol:

-

Dissolve the silyl-protected compound in anhydrous THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1 eq per silyl group).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture and purify by column chromatography to remove the silyl byproducts and obtain the deprotected alcohol.

Ester Protection

Esterification is a classical method for protecting hydroxyl groups. Acetyl esters are common due to their stability and ease of removal.

Protocol 4: Per-acetylation

This protocol describes the formation of the tetra-acetate ester.

Experimental Protocol:

-

Suspend or dissolve this compound (1.0 eq) in pyridine.

-

Cool the mixture to 0 °C and add acetic anhydride (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the tetra-acetate.

Deprotection of Esters

Ester groups are typically cleaved by hydrolysis under basic conditions.

Experimental Protocol:

-

Dissolve the acetate-protected compound in methanol.

-

Add a catalytic amount of sodium methoxide or a stoichiometric amount of a base like potassium carbonate.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid or an acidic resin).

-

Concentrate the mixture and purify by column chromatography to obtain the deprotected polyol.

Data Presentation

| Protecting Group | Reagents and Conditions (Protection) | Reagents and Conditions (Deprotection) | Stability |

| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, cat. p-TsOH, Acetone, RT | aq. HCl, THF/H₂O, RT | Stable to base, reducing agents, oxidizing agents. Labile to acid. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF, RT | TBAF, THF, RT or Acetic Acid/H₂O | Stable to base, mild acid. Labile to strong acid and fluoride ions. |

| Acetyl (Ac) | Acetic Anhydride, Pyridine, RT | NaOMe, MeOH, RT or K₂CO₃, MeOH/H₂O | Stable to acid, mild reducing agents. Labile to base. |

Visualizations

Caption: Chemical structure of this compound.

Caption: Overview of protection and deprotection strategies.

Caption: A generalized workflow for utilizing protecting groups in synthesis.

References

Application Notes and Protocols for the Condensation of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of ketones with amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) or, upon subsequent reduction, secondary or tertiary amines. These nitrogen-containing compounds are pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a unique polyhydroxylated cyclic ketone that, upon condensation with amines, can serve as a scaffold for the synthesis of complex molecules such as aza-adamantanes and other intricate heterocyclic systems. The presence of four hydroxyl groups introduces both opportunities for further functionalization and challenges in controlling reactivity and solubility.

This document provides a generalized protocol for the condensation of this compound with amines, based on established methodologies for simpler cyclic ketones.[1][2][3] It is important to note that specific reaction conditions for this polyhydroxylated substrate are not widely reported in the literature, and therefore, the provided protocols should be considered as a starting point for optimization.

Reaction Scheme

The general reaction involves the acid-catalyzed formation of an imine intermediate from this compound and a primary amine. This intermediate can then be reduced in situ (reductive amination) to yield the corresponding saturated amine.[4][5]

(Note: The following is a generalized representation. The actual product from a reaction with a diamine could lead to more complex cage-like structures.)

Representative Reaction Conditions for Analogous Systems

The following table summarizes typical reaction conditions for the condensation and reductive amination of simpler cyclopentanone derivatives with amines. These conditions can serve as a guide for developing a protocol for this compound.

| Parameter | Condition | Notes |

| Amine | Primary amines, diamines | The choice of amine will dictate the final product structure. |

| Solvent | Toluene, Methanol (MeOH), 1,2-Dichloroethane (DCE), Ethanol (EtOH) | Toluene is often used with a Dean-Stark trap to remove water and drive imine formation. Alcohols are common for reductive amination. |

| Catalyst | Acetic acid (AcOH), p-Toluenesulfonic acid (p-TSA) | Weak acids are typically used to catalyze imine formation.[1][2][6] |

| Dehydrating Agent | Dean-Stark apparatus, Molecular sieves (3Å or 4Å) | Essential for driving the equilibrium towards the imine product by removing water.[2] |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | For reductive amination. NaBH(OAc)₃ is often preferred for its mildness and selectivity.[7] |

| Temperature | Room temperature to reflux (typically 60-120 °C) | The optimal temperature will depend on the specific reactants and solvent. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, NMR). |

Experimental Protocols

Disclaimer: The following protocols are generalized and have been adapted from procedures for simpler cyclopentanones. Optimization of stoichiometry, catalyst loading, temperature, and reaction time will be necessary for the specific substrate this compound due to its unique solubility and reactivity profile conferred by the four hydroxyl groups.

Protocol 1: Imine Formation with a Primary Amine

This protocol describes the formation of an imine (Schiff base) from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve or suspend the ketone.

-

Add the primary amine (1.0-1.2 eq) to the mixture.

-

Add a catalytic amount of p-TSA (0.05-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected or the reaction is deemed complete by TLC or another monitoring method (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude imine can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Reductive Amination with a Primary Amine

This protocol describes the direct conversion of this compound to the corresponding secondary amine in a one-pot procedure.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

In a single portion, carefully add the reducing agent (e.g., NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-